molecular formula C54H66N10O10S2 B10832487 H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH

H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH

Cat. No.: B10832487
M. Wt: 1079.3 g/mol
InChI Key: PJRZZHKHLDKTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The peptide sequence includes cysteine, phenylalanine, tryptophan, lysine, and threonine, which contribute to its unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (cysteine) is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (phenylalanine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 are repeated for each subsequent amino acid in the sequence.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. Large-scale synthesis also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and bioactive compounds.

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The presence of cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Cys(1)-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys(1)-OH is unique due to its specific amino acid sequence, which imparts distinct properties and potential biological activities. The combination of multiple aromatic and basic amino acids, along with cysteine residues, makes this peptide particularly interesting for research and development in various scientific fields.

Properties

Molecular Formula

C54H66N10O10S2

Molecular Weight

1079.3 g/mol

IUPAC Name

25-amino-13-(4-aminobutyl)-7,19,22-tribenzyl-10-(1-hydroxyethyl)-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carboxylic acid

InChI

InChI=1S/C54H66N10O10S2/c1-32(65)46-53(72)62-43(27-35-19-9-4-10-20-35)51(70)63-45(54(73)74)31-76-75-30-38(56)47(66)59-41(25-33-15-5-2-6-16-33)49(68)60-42(26-34-17-7-3-8-18-34)50(69)61-44(28-36-29-57-39-22-12-11-21-37(36)39)52(71)58-40(48(67)64-46)23-13-14-24-55/h2-12,15-22,29,32,38,40-46,57,65H,13-14,23-28,30-31,55-56H2,1H3,(H,58,71)(H,59,66)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,64,67)(H,73,74)

InChI Key

PJRZZHKHLDKTKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CC6=CC=CC=C6)O

Origin of Product

United States

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